molecular formula C9H11NO2 B184486 4-methoxy-N-methylbenzamide CAS No. 3400-22-4

4-methoxy-N-methylbenzamide

Cat. No. B184486
CAS RN: 3400-22-4
M. Wt: 165.19 g/mol
InChI Key: SIOAPROKUUGJAQ-UHFFFAOYSA-N
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Description

4-methoxy-N-methylbenzamide is a compound with the molecular formula C9H11NO2 . It is an important intermediate in organic synthesis .


Molecular Structure Analysis

The dihedral angle between the amide group and the benzene ring in 4-methoxy-N-methylbenzamide is 10.6° . In the crystal, molecules are connected via N-H⋯O hydrogen bonds, supported by a C-H⋯O contact, forming chains along b. These chains are linked by C-H⋯π interactions to give a three-dimensional network .


Physical And Chemical Properties Analysis

4-methoxy-N-methylbenzamide has a molecular weight of 165.19 g/mol . Its exact mass and monoisotopic mass are 165.078978594 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 38.3 Ų .

Scientific Research Applications

Synthesis of β-Trifluoromethyl Enaminones

4-methoxy-N-methylbenzamide: is utilized in the synthesis of β-trifluoromethyl enaminones . These compounds are valuable in medicinal chemistry due to their potential pharmacological properties. The process involves the formation of enaminones, which are intermediates in the synthesis of various heterocyclic compounds.

Hydrogen Bonding Studies

The compound’s ability to form hydrogen bonds makes it a subject of interest in spectroscopic studies, particularly using near-infrared absorption spectroscopy . Understanding these interactions is crucial for the design of new materials and drugs.

Weinreb Amide Synthesis

4-methoxy-N-methylbenzamide: is also known as a Weinreb amide, which is used in the Weinreb ketone synthesis . This method is widely used in organic chemistry to convert acid chlorides into ketones with good yields and under mild conditions.

Safety and Hazards

4-methoxy-N-methylbenzamide may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOAPROKUUGJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323449
Record name 4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-methylbenzamide

CAS RN

3400-22-4
Record name 3400-22-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of 4-methoxy-N-methylbenzamide?

A1: The crystal structure of 4-methoxy-N-methylbenzamide reveals key information about its molecular arrangement and interactions. [] The dihedral angle between the amide group and the benzene ring is 10.6°, indicating a slight twist in the molecule. [] This information can be valuable in understanding its reactivity and potential interactions with other molecules. Additionally, the crystal structure shows that molecules of 4-methoxy-N-methylbenzamide are connected through N—H⋯O hydrogen bonds and C—H⋯π interactions, forming a three-dimensional network. [] This insight into its solid-state packing can be helpful in designing synthetic strategies and predicting its physical properties.

Q2: How is 4-methoxy-N-methylbenzamide used in the synthesis of more complex molecules?

A2: 4-Methoxy-N-methylbenzamide serves as a crucial starting material in the synthesis of various heterocyclic compounds, particularly those related to the Amaryllidaceae alkaloids. [, ] Its structure contains a benzene ring with specific substituents, making it a versatile precursor for building more complex molecules. For example, it can undergo phenolic oxidation to form narwedine-type enones, which are key intermediates in the synthesis of biologically active compounds like galanthamine. [, ]

Q3: Can you elaborate on the use of 4-methoxy-N-methylbenzamide in synthesizing narwedine-type enones?

A3: 4-Methoxy-N-methylbenzamide can be modified at its benzene ring to create derivatives suitable for specific synthetic routes. For instance, bromination introduces a bromine atom, leading to compounds like 2-bromo-3-hydroxy-N-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamide. [] This brominated derivative can then undergo photochemical cyclization or phenolic oxidation to yield narwedine-type enones. [] These enones serve as crucial building blocks for the synthesis of Amaryllidaceae alkaloids, highlighting the significance of 4-methoxy-N-methylbenzamide as a starting material in organic synthesis.

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